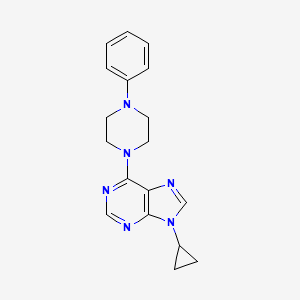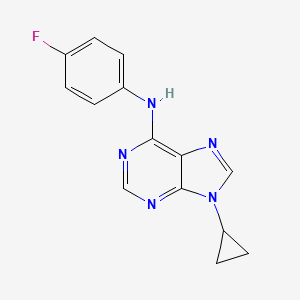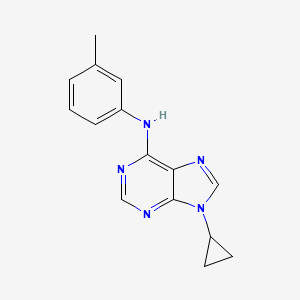
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, also known as CMP-9, is a purin-based compound with potential applications in scientific research. It is a common building block for the synthesis of other compounds, and has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology. CMP-9 has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Mechanism of Action
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine is believed to act as an inhibitor of the enzyme adenosine deaminase. This enzyme is involved in the metabolism of adenosine, and its inhibition can lead to the accumulation of adenosine in the body. This can have a variety of effects on the body, including the modulation of neurotransmitter release and the regulation of blood flow.
Biochemical and Physiological Effects
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine has been studied for its effects on the body. It has been shown to modulate the release of neurotransmitters in the brain, as well as to regulate blood flow. It has also been shown to reduce inflammation and oxidative stress, and to improve cognitive function.
Advantages and Limitations for Lab Experiments
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in the presence of oxygen and light. It also has a relatively low toxicity, making it safe for use in laboratory experiments. However, it is not as effective as some other compounds, and its effects can vary depending on the concentration used.
Future Directions
The potential applications of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine are far-reaching, and there are many future directions that could be explored. These include further research into its effects on the body, its potential use in the development of new therapeutic agents, and its potential use in the development of diagnostic tools. Additionally, further research could be conducted into its potential use in the development of new drugs, as well as its potential use in the development of new materials.
Synthesis Methods
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine can be synthesized from commercially available starting materials. The synthesis involves the condensation of 4-methylphenylhydrazine and cyclopropyl acetylene to form a hydrazone, which is then cyclized to form 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 0°C.
Scientific Research Applications
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine has been used in various fields of scientific research, such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential applications in laboratory experiments, such as its ability to inhibit the enzyme adenosine deaminase.
properties
IUPAC Name |
9-cyclopropyl-N-(4-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-2-4-11(5-3-10)19-14-13-15(17-8-16-14)20(9-18-13)12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQXKZGLXPGPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)


![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
![N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443198.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)